molecular formula C17H23N7O4 B609001 Methyltetrazine-PEG4-Azide CAS No. 1802908-04-8

Methyltetrazine-PEG4-Azide

Cat. No. B609001
M. Wt: 389.42
InChI Key: AHJFUODPROPZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-PEG4-Azide is a PEG derivative containing an azide group and a methyltetrazine moiety . The azide group enables Click Chemistry in organic solvents or aqueous media . The hydrophilic PEG spacer increases water-solubility and provides a long and flexible connection .


Synthesis Analysis

Methyltetrazine-PEG4-Azide is a heterobifunctional linker functionalized with a methyltetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions and an azide for click chemistry . The tetrazine will react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield a stable dihydropyridazine linkage .


Molecular Structure Analysis

The molecular formula of Methyltetrazine-PEG4-Azide is C17H23N7O4 . Its molecular weight is 389.41 .


Chemical Reactions Analysis

Methyltetrazine-PEG4-Azide is a heterobifunctional reagent that enables simple and efficient conversion of alkyne- or cycloalkyne-modified peptides into tetrazine-tagged peptides for subsequent ligation to TCO-labeled biopolymers .


Physical And Chemical Properties Analysis

Methyltetrazine-PEG4-Azide is a solid substance . . It is soluble in DMSO, DMF, DCM, and MeOH .

Scientific Research Applications

  • Protein Labeling & Crosslinking

    • Methyltetrazine-PEG4-Azide is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules .
    • This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .
    • The azide (N3) group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .
  • Peptide and Biopolymer Modification

    • Methyltetrazine-PEG4-Azide is a reagent for converting alkyne-modified peptides or biopolymers into tetrazine-modified peptides or biopolymers .
    • The reaction occurs efficiently under mild buffer conditions and requires no accessory reagents such as a copper catalyst or reducing agents .
    • The hydrophilic polyethylene glycol (PEG) spacer arm provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .
  • Polyethylene Glycol (PEG) Derivatives

    • Methyltetrazine-PEG4-Azide is part of an expanded Azide PEG series introduced by Biopharma PEG .
    • These Azide PEGs are employed in bioconjugation reactions, allowing the attachment of specific ligands, peptides, or other biomolecules to improve the targeting and therapeutic efficacy of drugs .
    • The series includes monodispersed, polydispersed, and multi-arm PEGs, providing researchers with a diverse range of PEGylation options for enhanced precision and flexibility .
  • Nucleoside Modification

    • Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
    • This method allows the introduction of modifications or reactive handles into the nucleosides of interest .
    • These modifications are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .
  • Tetrazine Derivatives

    • The derivatization of aryl tetrazines provides a practical method for developing new tetrazine-substituted probes via C–H activation, Friedel–Crafts alkylation, and coupling reactions .
    • These probes show great potential applications in bioorthogonal chemistry and materials science .
  • Multi-functional Drug Delivery Systems
    • Biopharma PEG introduces multi-arm azide PEGs, exemplified by 4-ArmPEG-N3, which enhances the versatility of PEGylation processes for researchers working on multi-functional drug delivery systems and other advanced applications .
    • These multi-arm azide PEGs allow the attachment of specific ligands, peptides, or other biomolecules to improve the targeting and therapeutic efficacy of drugs .
    • This expanded Azide PEG series reinforces Biopharma PEG’s commitment to providing cutting-edge solutions for the scientific community, empowering researchers to make breakthroughs in their fields .

Safety And Hazards

Methyltetrazine-PEG4-Azide is not classified as a hazardous substance or mixture . In case of skin contact, it should be rinsed with plenty of water . If swallowed or inhaled, medical advice should be sought if you feel unwell .

Future Directions

Methyltetrazine-PEG4-Azide has a wide range of applications. Its azide group can react with various biomolecules to form stable connections, thereby achieving modification of the target molecule . This modification can not only change the physical and chemical properties of the molecule, but also further regulate its behavior and distribution in the body . In addition to being used as a linker, Methyltetrazine-PEG4-Azide can also be used as a fluorescent marker .

properties

IUPAC Name

3-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-6-methyl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O4/c1-14-20-22-17(23-21-14)15-2-4-16(5-3-15)28-13-12-27-11-10-26-9-8-25-7-6-19-24-18/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJFUODPROPZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltetrazine-PEG4-Azide

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